molecular formula C10H13Cl B1611320 2-(2-Chloroethyl)-1,3-dimethylbenzene CAS No. 30595-81-4

2-(2-Chloroethyl)-1,3-dimethylbenzene

Cat. No. B1611320
CAS RN: 30595-81-4
M. Wt: 168.66 g/mol
InChI Key: KVKNJNFMDWOQBE-UHFFFAOYSA-N
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Description

The compound “2-(2-Chloroethyl)-1,3-dimethylbenzene” is a type of organochloride. Organochlorides are organic compounds containing at least one covalently bonded chlorine atom. Their wide structural variety and divergent chemical properties lead to a broad range of names and applications .


Synthesis Analysis

While specific synthesis methods for “2-(2-Chloroethyl)-1,3-dimethylbenzene” were not found, similar compounds such as “Bilastine” have been synthesized using novel intermediates . Another compound, “2-Chloro-N-(2-Chloroethyl)Ethanamine”, was mentioned in the context of the Vortioxetine manufacturing process .

Scientific Research Applications

Kinetics and Chemical Reactions

  • Kinetics of Oxidation and Ignition : Research on the oxidation of 1,2-dimethylbenzene, a similar compound, in various conditions showed insights into the kinetics of such reactions. This type of study is vital for understanding the reactivity and applications of related chemicals like 2-(2-Chloroethyl)-1,3-dimethylbenzene (Gaïl et al., 2008).

Chemical Synthesis

  • Formation of Complex Compounds : The synthesis of complex organometallic compounds, such as those derived from dimethylbenzene variants, has been explored. This includes reactions involving tellurium, iodine, and sodium, which can be relevant to understanding the synthetic potential of 2-(2-Chloroethyl)-1,3-dimethylbenzene (Al-Rubaie, 1990).

Analytical Chemistry

  • Chromatographic Analysis : Studies on the chromatographic separation of chloro derivatives of dimethylbenzenes, including techniques like gas chromatography, provide a framework for analyzing similar compounds like 2-(2-Chloroethyl)-1,3-dimethylbenzene (Bermejo et al., 1985).

Electrophilic Substitution Reactions

  • Reaction with Nitric Acid : A study demonstrated the reaction of a chloro-dimethylbenzene derivative with nitric acid, leading to the formation of specific compounds. Such reactions are indicative of the reactivity patterns that could be expected from 2-(2-Chloroethyl)-1,3-dimethylbenzene (Fischer & Greig, 1974).

Structural Analysis

  • X-Ray Structural Analysis : Investigations using X-ray monochromatic radiation scattering methods have been conducted to understand the molecular structure of liquid dimethylbenzenes, which can be analogous to studies on 2-(2-Chloroethyl)-1,3-dimethylbenzene (Drozdowski, 2006).

Liquid Properties and Reactions

  • Behavior in Liquid Phase : The study of the properties of liquid dimethylbenzenes, including vibrations in atoms and molecular interactions, can provide insights into the behavior of similar compounds in a liquid state (Drozdowski, 2006).

Physical Chemistry

  • Mixture Properties : Research on the boiling points and physical properties of binary mixtures involving dimethylbenzenes could be relevant to understanding the properties of mixtures including 2-(2-Chloroethyl)-1,3-dimethylbenzene (Prasad et al., 2003).

Biochemical Applications

  • Antileukemic Activity : Studies on derivatives of dimethylbenzene compounds for potential antileukemic activity provide a pathway for exploring the biomedical applications of related compounds (Siwy et al., 2006).

Environmental Implications

  • Degradation by Bacteria : Research on the degradation of dimethylbenzene by bacteria like Corynebacterium can offer insights into the biodegradation potential of similar compounds, including environmental impacts (Schraa et al., 2004).

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. For similar compounds, hazards can include being a flammable liquid and vapor, causing severe skin burns and eye damage, and being toxic if swallowed, in contact with skin or if inhaled .

Future Directions

The future directions for research on “2-(2-Chloroethyl)-1,3-dimethylbenzene” could involve further studies on its synthesis, properties, and potential applications. For example, research on similar compounds has focused on their environmental impact and toxicity .

properties

IUPAC Name

2-(2-chloroethyl)-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKNJNFMDWOQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572237
Record name 2-(2-Chloroethyl)-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethyl)-1,3-dimethylbenzene

CAS RN

30595-81-4
Record name 2-(2-Chloroethyl)-1,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30595-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloroethyl)-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A CITARELLA - iris.unime.it
The homologation chemistry pertains the possibility of obtaining from an organic substrate with n carbon atoms, the corresponding homologue with n+ 1 carbon atoms and, among the …
Number of citations: 2 iris.unime.it

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